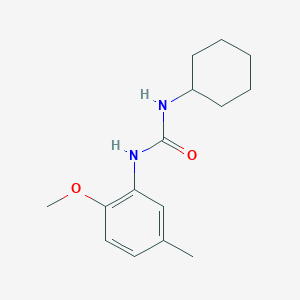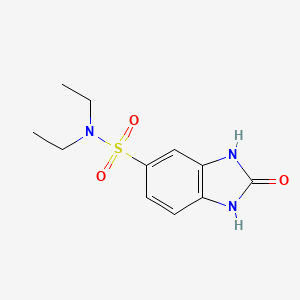![molecular formula C18H24ClN3O2 B5752252 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine, commonly known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a piperazine derivative that has been synthesized for its ability to cross the blood-brain barrier and act as a central nervous system (CNS) stimulant. CPP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
作用機序
CPP acts as a 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine stimulant by increasing the release of various neurotransmitters in the brain. CPP has been shown to increase dopamine release by inhibiting the reuptake of dopamine by presynaptic neurons. CPP also increases the release of serotonin and norepinephrine by inhibiting their reuptake by presynaptic neurons. The increased levels of these neurotransmitters in the brain lead to improved cognitive function and mood.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. Studies have shown that CPP increases dopamine release in the brain, which leads to improved motor function in patients with Parkinson's disease. CPP has also been shown to improve cognitive function in patients with schizophrenia. Additionally, CPP has been shown to increase the levels of serotonin and norepinephrine, which leads to improved mood in patients with depression.
実験室実験の利点と制限
CPP has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its synthesis method is well-established. Additionally, CPP has been shown to have potential therapeutic applications in various neurological disorders, which makes it a promising compound for future research. However, there are also limitations to using CPP in lab experiments. CPP has been shown to have potential side effects, including anxiety, restlessness, and insomnia. Additionally, the mechanism of action of CPP is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on CPP. One potential area of research is in the development of new therapeutic applications for CPP. For example, CPP could be studied for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease or multiple sclerosis. Additionally, future research could focus on understanding the mechanism of action of CPP in more detail, which could lead to the development of more effective treatments for neurological disorders. Finally, future research could focus on developing new compounds that are similar to CPP but have fewer side effects and better therapeutic potential.
合成法
The synthesis of CPP involves the reaction between 1-acetyl-4-piperidinol and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain CPP in its pure form. The synthesis method of CPP has been well-established and has been used in numerous studies.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising areas of research is in the treatment of Parkinson's disease. CPP has been shown to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. CPP has also been studied for its potential use in the treatment of schizophrenia. Studies have shown that CPP can improve cognitive function in patients with schizophrenia. Additionally, CPP has been investigated for its potential use in the treatment of depression. Studies have shown that CPP can increase the levels of serotonin and norepinephrine, which are neurotransmitters that are depleted in depression.
特性
IUPAC Name |
1-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-14(23)20-7-5-15(6-8-20)18(24)22-11-9-21(10-12-22)17-4-2-3-16(19)13-17/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXXWBVHXOLNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)

![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)

![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)

![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)
![2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5752253.png)

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)